molecular formula C16H17N3O2 B8615007 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dimethylpyrimidine-5-carboxylic acid

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dimethylpyrimidine-5-carboxylic acid

Cat. No.: B8615007
M. Wt: 283.32 g/mol
InChI Key: RUEFAABHFWICOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dimethylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-dimethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H17N3O2/c1-10-14(15(20)21)11(2)18-16(17-10)19-8-7-12-5-3-4-6-13(12)9-19/h3-6H,7-9H2,1-2H3,(H,20,21)

InChI Key

RUEFAABHFWICOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCC3=CC=CC=C3C2)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6c (1.43 g, 4.5 mmol) and an aqueous solution of NaOH (10M, 20 ml) in ethanol (20 ml) was refluxed for 6 hours. To the mixture was added 100 ml of water and then the mixture was washed with dichloromethane (100 ml). The aqueous phase was neutralized with hydrochloric acid to pH=6. Product was precipitated at pH=6. After filtration, 6d was obtained as white powder (1.10 g, 3.88 mmol, 86%).
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.